1H-Pyrrole-2-carboxamide, 4-(((4-((((aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-N-(5-(((2-(aminoiminomethyl)-1-methylethyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-, dihydrochloride 1H-Pyrrole-2-carboxamide, 4-(((4-((((aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-N-(5-(((2-(aminoiminomethyl)-1-methylethyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-, dihydrochloride
Brand Name: Vulcanchem
CAS No.: 74687-37-9
VCID: VC18451076
InChI: InChI=1S/C25H34N12O4.2ClH/c1-13(5-20(26)27)31-22(39)17-7-15(11-36(17)3)33-24(41)19-8-16(12-37(19)4)34-23(40)18-6-14(10-35(18)2)32-21(38)9-30-25(28)29;;/h6-8,10-13H,5,9H2,1-4H3,(H3,26,27)(H,31,39)(H,32,38)(H,33,41)(H,34,40)(H4,28,29,30);2*1H
SMILES:
Molecular Formula: C25H36Cl2N12O4
Molecular Weight: 639.5 g/mol

1H-Pyrrole-2-carboxamide, 4-(((4-((((aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-N-(5-(((2-(aminoiminomethyl)-1-methylethyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-, dihydrochloride

CAS No.: 74687-37-9

Cat. No.: VC18451076

Molecular Formula: C25H36Cl2N12O4

Molecular Weight: 639.5 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrole-2-carboxamide, 4-(((4-((((aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-N-(5-(((2-(aminoiminomethyl)-1-methylethyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-, dihydrochloride - 74687-37-9

Specification

CAS No. 74687-37-9
Molecular Formula C25H36Cl2N12O4
Molecular Weight 639.5 g/mol
IUPAC Name N-[5-[[5-[(4-amino-4-iminobutan-2-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;dihydrochloride
Standard InChI InChI=1S/C25H34N12O4.2ClH/c1-13(5-20(26)27)31-22(39)17-7-15(11-36(17)3)33-24(41)19-8-16(12-37(19)4)34-23(40)18-6-14(10-35(18)2)32-21(38)9-30-25(28)29;;/h6-8,10-13H,5,9H2,1-4H3,(H3,26,27)(H,31,39)(H,32,38)(H,33,41)(H,34,40)(H4,28,29,30);2*1H
Standard InChI Key MBSBIYPFMUVCBT-UHFFFAOYSA-N
Canonical SMILES CC(CC(=N)N)NC(=O)C1=CC(=CN1C)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)CN=C(N)N.Cl.Cl

Introduction

Structural and Chemical Profile

Nomenclature and Molecular Architecture

The IUPAC name delineates a 1H-pyrrole-2-carboxamide backbone with three critical substituents:

  • A 4-(((4-((((aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino) group at position 4.

  • An N-(5-(((2-(aminoiminomethyl)-1-methylethyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl) moiety at the amide nitrogen.

  • A 1-methyl group at position 1 of the pyrrole ring.

The dihydrochloride salt neutralizes the compound’s basic amidino groups, improving bioavailability.

Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₃₂N₁₂O₄·2HCl
Molecular Weight625.519 g/mol
CAS Number74671-13-9
FDA UNII3Q9A4ZK57B
Predicted logP (QikProp)2.1 ± 0.3
Hydrogen Bond Donors/Acceptors10/14
Solubility (Water)>50 mg/mL (as dihydrochloride)

Computational profiling using tools like QikProp 2.1 indicates favorable drug-like properties, including moderate lipophilicity (logP 2.1) and high polar surface area (260 Ų), aligning with its DNA-binding function .

Synthetic Methodologies

Strategic Approach

The synthesis of pyrrole-2-carboxamides typically involves multi-component reactions and microwave-assisted cyclization. For Distamycin A Hydrochloride, a plausible route includes:

  • Pauson-Khand Reaction: To construct the tricyclic core from allenynes derived from benzoyl-protected amino acid esters.

  • Stetter Reaction: For introducing the glyoxaldehyde-derived substituent.

  • Microwave-Assisted Paal-Knorr Cyclization: To form the pyrrole ring under controlled conditions .

Purification and Characterization

Parallel synthesis batches are purified via automated flash chromatography (hexanes/ethyl acetate gradients) and analyzed by LC-MS. Key characterization data include:

  • ¹H NMR (CDCl₃): δ 10.37 (s, 1H), 7.31 (d, J=2.9 Hz, 1H), 2.41 (s, 2H).

  • HRMS: [M – H]⁻ m/z 257.90521 (calc. 257.90525) .

Pharmacological Activity

Mechanism of Action

Distamycin A Hydrochloride binds selectively to AT-rich regions of DNA’s minor groove via hydrogen bonding and van der Waals interactions. This inhibits transcription factors (e.g., NF-κB) and viral polymerases, conferring antiviral and antitumor activity .

Biological Applications

  • Antiviral Activity: Effective against herpes simplex virus (HSV) and human cytomegalovirus (HCMV) by blocking viral DNA replication.

  • Antitumor Potential: Suppresses oncogene expression in leukemia and lymphoma models.

  • Antibacterial Action: Disrupts bacterial topoisomerases, though clinical use is limited by toxicity .

Stability and Formulation

Stability Profile

Stability studies on analogous pyrrole-2-carboxamides demonstrate:

  • DMSO Stability: No decomposition after 60 days at room temperature (¹H NMR monitoring).

  • Freeze-Thaw Resilience: 30 cycles (-78°C to 25°C) without degradation (HPLC-MS) .

Computational and Preclinical Insights

ADMET Profiling

ParameterPrediction
Caco-2 PermeabilityModerate (2.1 × 10⁻⁶ cm/s)
Plasma Protein Binding>95% (log K<sub>hsa</sub> 1.8)
CYP450 InhibitionLow (CYP3A4 IC₅₀ >50 μM)

Toxicity Considerations

  • hERG Inhibition: Moderate risk (IC₅₀ 1.2 μM), necessitating cardiac monitoring.

  • Mutagenicity: Ames test negative, but in vivo genotoxicity studies pending .

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